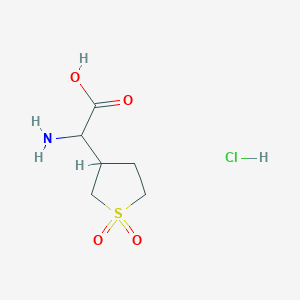![molecular formula C11H19N3O3 B2951391 tert-butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate CAS No. 2225181-86-0](/img/structure/B2951391.png)
tert-butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate: is a chemical compound with the molecular formula C11H19N3O3 and a molecular weight of 241.29 g/mol[_{{{CITATION{{{_1{tert-butyl N-3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl .... This compound is known for its unique bicyclic structure and the presence of a tert-butyl group, which contributes to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate typically involves the following steps:
Bicyclo[1.1.1]pentane Derivative Formation: : The bicyclo[1.1.1]pentane core structure is synthesized through a series of organic reactions, often starting from simpler cyclic compounds.
Introduction of the N'-hydroxycarbamimidoyl Group: : This involves the reaction of the bicyclo[1.1.1]pentane derivative with reagents such as hydroxylamine and carbamates under controlled conditions.
Tert-Butylation:
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled environments to ensure purity and yield. The process involves continuous monitoring and optimization to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce different substituents at various positions on the bicyclic core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Reagents like alkyl halides and strong bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have applications in different fields such as pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme mechanisms and interactions with biological macromolecules. Its derivatives can serve as probes or inhibitors in biochemical assays.
Medicine
The compound and its derivatives have potential applications in drug development. They can be used to create new therapeutic agents with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which tert-butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl N-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
The uniqueness of tert-butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate lies in its bicyclic structure and the presence of the N'-hydroxycarbamimidoyl group, which differentiates it from other similar compounds. This structure provides enhanced stability and reactivity, making it suitable for various applications.
Propiedades
IUPAC Name |
tert-butyl N-[3-[(Z)-N'-hydroxycarbamimidoyl]-1-bicyclo[1.1.1]pentanyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-9(2,3)17-8(15)13-11-4-10(5-11,6-11)7(12)14-16/h16H,4-6H2,1-3H3,(H2,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVCBIUEAFIONO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-cyclopentylethan-1-one](/img/structure/B2951309.png)
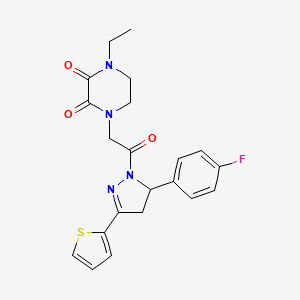
![3-methyl-4-oxo-1-(p-tolyl)-N-(4-(trifluoromethoxy)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2951311.png)
![[3-(Adamantan-1-yloxy)-2-hydroxypropyl]diethylmethylazanium iodide](/img/structure/B2951312.png)
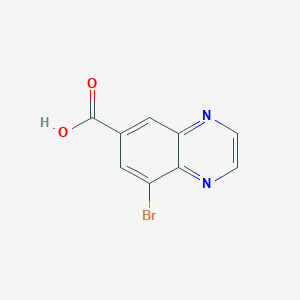
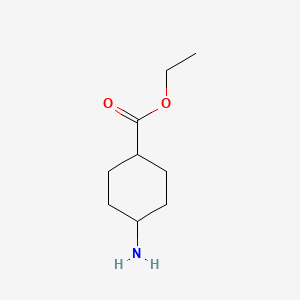
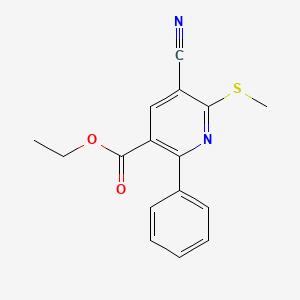
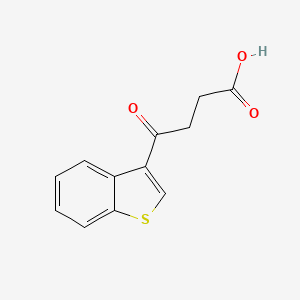

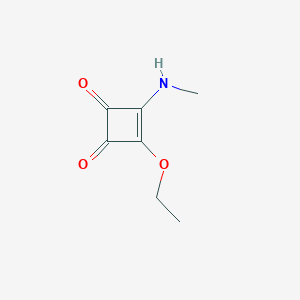
![2-[(3-methylphenyl)methyl]-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2951326.png)
![N-[2-Methyl-5-(oxolan-2-yl)pyrazol-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2951329.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2951330.png)
